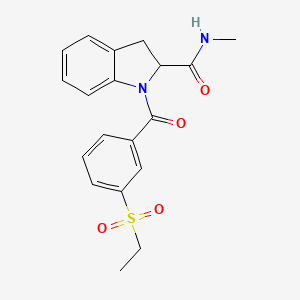![molecular formula C18H26ClN3O B7449635 N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7449635.png)
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide, also known as CTDP-31, is a synthetic compound that has been studied for its potential use as a therapeutic agent. CTDP-31 has been found to have a number of interesting properties, including its ability to bind to certain receptors in the brain and modulate their activity. In
Wirkmechanismus
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. By binding to these receptors, N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide can modulate their activity, which may have downstream effects on neurotransmitter release and neuronal activity. It has also been suggested that N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide may have an effect on the endocannabinoid system, which is involved in a number of physiological processes including pain sensation and appetite regulation.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which may be related to its potential as a treatment for addiction. It has also been found to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate the activity of certain receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide as a research tool is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it a useful tool for studying the effects of specific compounds on biological systems. One limitation of N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is that it has not yet been extensively studied in humans, which means that its potential therapeutic applications are still largely speculative.
Zukünftige Richtungen
There are a number of exciting future directions for research on N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide. One area of research that is of particular interest is its potential as a treatment for addiction. Further studies are needed to determine the optimal dosing and administration schedule for N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide, as well as its long-term safety and efficacy. Other areas of research could explore its potential as a treatment for depression, anxiety, and other psychiatric disorders. Overall, N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is a promising compound that has the potential to be a useful tool for researchers in a number of different fields.
Synthesemethoden
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is a synthetic compound that can be produced through a number of different methods. One common method involves the reaction of 3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has been studied for its potential use as a therapeutic agent in a number of different areas. One area of research has focused on its potential as a treatment for addiction. N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has been found to bind to certain receptors in the brain that are involved in the reward pathway, which may make it useful in reducing drug-seeking behavior. Other areas of research have explored its potential use in the treatment of depression and anxiety, as well as its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-17-5-3-4-15(12-17)6-8-20-18(23)22-11-7-16(14-22)13-21-9-1-2-10-21/h3-5,12,16H,1-2,6-11,13-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLWNMCGSHDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCN(C2)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
![4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)

![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)